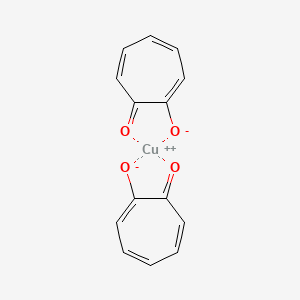
Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid is a synthetic organic compound that features a benzofuran moiety linked to an azetidine ring through an acetic acid chain. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.
Azetidine Ring Formation: The azetidine ring is often synthesized through cyclization of appropriate amine precursors.
Linking the Moieties: The benzofuran and azetidine rings are linked via an acetic acid chain, often involving esterification or amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the azetidine ring or other functional groups.
Substitution: Substitution reactions might occur at various positions on the benzofuran or azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Could be used in the development of new materials or as a chemical reagent.
Mecanismo De Acción
The mechanism of action of Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid or benzofuran-3-carboxylic acid.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid or azetidine-3-carboxylic acid.
Uniqueness
Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid is unique due to the combination of the benzofuran and azetidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H22N2O5 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-(1-benzofuran-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid |
InChI |
InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)19-11-8-20(9-11)15(16(21)22)13-10-24-14-7-5-4-6-12(13)14/h4-7,10-11,15H,8-9H2,1-3H3,(H,19,23)(H,21,22) |
Clave InChI |
BQTYDWDJQCAXPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=COC3=CC=CC=C32)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-](/img/structure/B12872964.png)

![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)
![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)






![Imidazo[1,5-a]pyrazine-8-methanamine](/img/structure/B12873024.png)
![2-Acetylbenzo[d]oxazole-4-sulfonamide](/img/structure/B12873025.png)

![N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride](/img/structure/B12873044.png)
